![molecular formula C10H9FN2O2S B246250 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole, also known as FSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of imidazole and is known for its unique properties, which make it useful in various fields of research.
作用機序
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole exerts its effects by binding to the active site of enzymes and blocking their activity. This results in the inhibition of various cellular processes, including cell growth and division. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of certain proteins, including carbonic anhydrase and histone deacetylase, which are involved in the progression of cancer and other diseases. 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has also been found to induce the expression of certain genes, which can lead to the activation of various cellular processes.
実験室実験の利点と制限
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has several advantages as a research tool. The compound is highly selective, which means it can target specific enzymes without affecting others. This makes it useful in the study of various diseases, as it allows researchers to selectively inhibit the activity of enzymes that are involved in the progression of these diseases. However, 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole also has some limitations. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole. One area of interest is the study of the compound's effects on cancer cells. Researchers are currently exploring the potential of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole as a cancer treatment, as the compound has been shown to induce apoptosis in cancer cells. Another area of interest is the study of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole's effects on neurological disorders, such as Alzheimer's disease. The compound has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, which makes it a promising research tool for the study of neurological disorders.
合成法
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. Other methods involve the reaction of 4-fluorobenzenesulfonyl chloride with imidazole derivatives, such as 4-methylimidazole, to yield 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole.
科学的研究の応用
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. This makes it useful in the study of various diseases, including cancer and neurological disorders.
特性
分子式 |
C10H9FN2O2S |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
1-(4-fluorophenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |
InChIキー |
SCNCOKPRYQAVDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
正規SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



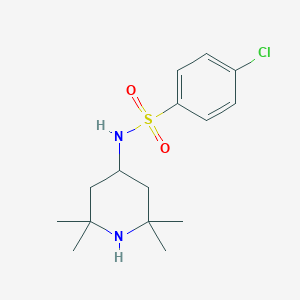
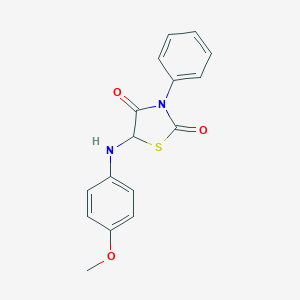
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
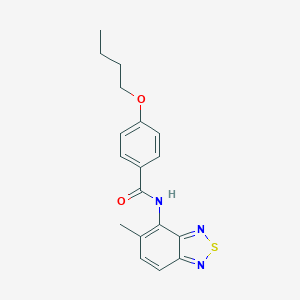
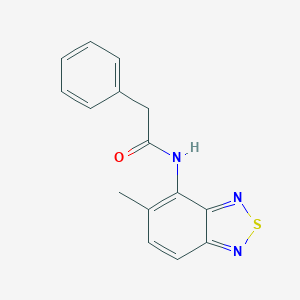
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)
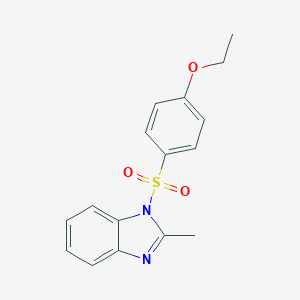
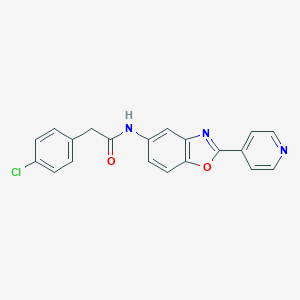
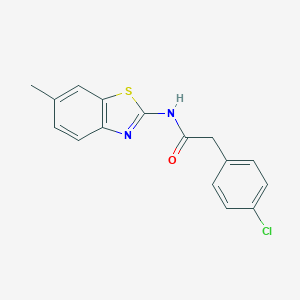
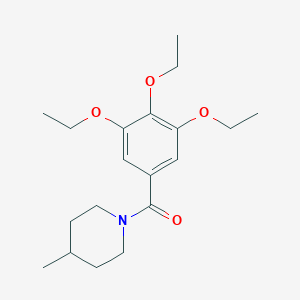
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)